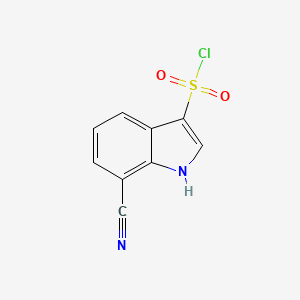

7-Cyano-1H-indole-3-sulfonyl chloride

Description

BenchChem offers high-quality 7-Cyano-1H-indole-3-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Cyano-1H-indole-3-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-cyano-1H-indole-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2S/c10-15(13,14)8-5-12-9-6(4-11)2-1-3-7(8)9/h1-3,5,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZZZSJTVQPZTES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)C(=CN2)S(=O)(=O)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Guide to 7-Cyano-Substituted Indole Building Blocks in Medicinal Chemistry

Abstract

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1][2][3] The strategic functionalization of the indole ring is a critical aspect of drug design, enabling the fine-tuning of a compound's physicochemical and pharmacological properties. Among the various substituted indoles, the 7-cyanoindole motif has emerged as a particularly valuable building block. The strong electron-withdrawing nature and unique steric profile of the cyano group at the C7 position impart distinct characteristics that medicinal chemists can leverage to achieve enhanced potency, selectivity, and metabolic stability. This in-depth technical guide provides a comprehensive overview of 7-cyano-substituted indoles, from their synthesis and unique properties to their application in modern drug discovery, grounded in field-proven insights and detailed experimental protocols.

The Strategic Importance of the 7-Cyano Group

The introduction of a cyano (-C≡N) group at the 7-position of the indole ring is not a trivial substitution; it fundamentally alters the electronic and steric landscape of the molecule. Understanding these changes is key to appreciating its utility.

-

Electronic Modulation: The cyano group is a potent electron-withdrawing group via both resonance and inductive effects.[4] This significantly reduces the electron density of the entire indole system, particularly the benzene portion. This modulation has several critical consequences:

-

Altered Reactivity: It deactivates the benzene ring towards electrophilic aromatic substitution, allowing for more selective reactions on the pyrrole moiety.

-

Modified pKa: It influences the acidity of the N-H proton, affecting the molecule's ability to act as a hydrogen bond donor in receptor-ligand interactions.

-

Dipole Moment: The strong dipole of the nitrile function can be exploited to form favorable dipole-dipole or hydrogen bonding interactions with polar residues in a protein's active site.

-

-

Metabolic Stability: The C7 position of the indole ring can be susceptible to oxidative metabolism by cytochrome P450 enzymes. The installation of a metabolically robust cyano group at this position can block this metabolic pathway, thereby increasing the compound's half-life and bioavailability.

-

Physicochemical Properties: The cyano group introduces polarity, which can influence a molecule's solubility and membrane permeability.[4] Furthermore, 7-cyanoindole exhibits unique fluorescence properties that are highly sensitive to the local hydration environment, a feature that can be exploited in biophysical assays and as a probe.[5][6] Its fluorescence intensity, peak wavelength, and lifetime are all dependent on the amount of water present.[5]

The interplay of these factors is best visualized as a logical relationship.

Caption: Logical flow from core properties to medicinal chemistry impact.

Synthetic Strategies for Accessing 7-Cyanoindole Scaffolds

The synthesis of 7-cyanoindoles requires specific strategies, as direct cyanation of the indole C7 position can be challenging. The most effective methods often involve either constructing the indole ring with the cyano group already incorporated or performing a chemical transformation on a precursor functional group at the C7 position.

Key Synthetic Workflow: From 7-Formylindole

A robust and scalable method for preparing 7-cyanoindoles starts from the readily available 7-formylindole (indole-7-carboxaldehyde). This approach involves a cyanocarbonation/hydrogenation sequence and is particularly useful in drug development campaigns where multigram quantities of the building block are required.

Caption: Workflow for synthesizing 7-cyanoindoles from 7-formylindole.

Alternative Synthetic Routes

Other notable methods for accessing these valuable scaffolds include:

-

Modified Madelung Synthesis: This classical indole synthesis can be adapted to produce 1,2-disubstituted-3-cyanoindoles from N-(o-tolyl)benzamides in a one-pot, two-step procedure using KCN.[7]

-

Photoconversion of Triazoles: A modern approach involves the regiospecific synthesis of 1,4-diaryl-5-cyano-1,2,3-triazoles, which can then undergo photodenitrogenation to form 2- or 3-cyanoindoles.[8]

-

From Amino Acids: Certain industrialized methods have been developed that involve reacting cyanoacetylene with ammonia or methylamine.[4]

Experimental Protocols: A Self-Validating System

Trustworthiness in synthesis relies on detailed, reproducible protocols. The following procedure is a representative example for the synthesis of a protected 7-cyanomethylindole, adapted from established literature methods.

Protocol: Synthesis of N-Boc-7-cyanomethylindole

Objective: To convert N-Boc-indole-7-carboxaldehyde to N-Boc-7-cyanomethylindole.

Materials:

-

N-Boc-indole-7-carboxaldehyde

-

Diethyl cyanophosphonate

-

Lithium cyanide (LiCN)

-

Anhydrous Tetrahydrofuran (THF)

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas (H₂)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Cyanohydrin Phosphate Formation:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-indole-7-carboxaldehyde (1.0 eq) and anhydrous THF (to make a 0.2 M solution).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add diethyl cyanophosphonate (1.2 eq).

-

Add lithium cyanide (0.1 eq) catalytically.

-

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

-

Work-up of Intermediate:

-

Quench the reaction by slowly adding saturated aq. NaHCO₃.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude cyanohydrin phosphate intermediate is typically used in the next step without further purification.

-

-

Reductive Cyanation (Hydrogenation):

-

Dissolve the crude intermediate in methanol (0.1 M).

-

Carefully add 10% Pd/C catalyst (10 mol %).

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 12-18 hours.

-

Monitor the reaction by TLC. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification and Characterization:

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Combine the fractions containing the desired product and concentrate to yield N-Boc-7-cyanomethylindole as a solid.

-

Characterize the final product using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. The IR spectrum should show a characteristic strong, sharp nitrile stretch around 2220-2240 cm⁻¹.[9]

-

Applications in Drug Discovery: Case Studies

The unique properties of the 7-cyanoindole scaffold have been successfully exploited in the development of potent and selective modulators for various biological targets.

Ligands for α-Synuclein Aggregates

The aggregation of α-synuclein (α-syn) is a hallmark of neurodegenerative diseases like Parkinson's disease.[10] Developing imaging agents to detect these aggregates is a major goal. Structure-activity relationship (SAR) studies have shown that cyano-substituted indoles are promising ligands for α-syn fibrils.[10][11]

| Compound ID | Substituent Position | Binding Affinity (Kᵢ, nM)[10][11] |

| 23 | 3-position | 3.5 ± 0.8 |

| 33 | 3-position | >1000 |

| 40 | 3-position | 12.8 ± 3.4 |

| 51 | - | 17.4 ± 5.6 |

Causality Insight: The data suggests that the position of other substituents in relation to the core indole structure significantly impacts binding affinity. For instance, compound 23 , with a substituent at the 3-position and an N-benzyl group, showed high affinity, highlighting a specific spatial and electronic arrangement favored by the α-syn fibril binding pocket.[11] The cyano group likely contributes to the overall electronic profile and potential polar interactions necessary for binding.

Dopamine D₄ Receptor Partial Agonists

The dopamine D₄ receptor is a key target for treating neuropsychiatric disorders.[12] A series of 2- and 3-piperazinylmethyl-substituted cyanoindoles were synthesized and found to be potent and highly selective D₄ partial agonists.[12]

| Compound ID | Cyano Position | Target | Binding Affinity (Kᵢ, nM)[12] | Selectivity over D₂, D₃ |

| FAUC 299 (3f) | 5-cyano | D₄ Receptor | 0.52 | >8600-fold |

| FAUC 316 (3j) | 5-cyano | D₄ Receptor | 1.0 | >8600-fold |

Field-Proven Insight: While these examples are 5-cyanoindoles, the synthetic strategies and the principle of using the cyano group to modulate receptor interaction are directly translatable to the 7-cyano isomers. The exceptional selectivity observed for compound 3j demonstrates how the cyano group, in concert with other functionalities, can fine-tune the interaction with the target receptor, effectively "designing out" affinity for closely related subtypes like D₂ and D₃.[12]

Other Therapeutic Areas

-

Anti-inflammatory Agents: 7-aza-2-oxindole derivatives, structurally related to 7-cyanoindoles, have shown potent anti-inflammatory activity by inhibiting the release of TNF-α and IL-6 in macrophages.[13]

-

Anticancer Agents: The indole scaffold is prevalent in anticancer drug discovery.[14][15][16] 7-cyano substitution can be a key modification in developing novel agents, for instance, as potential cyclin-dependent kinase (CDK) inhibitors.

-

Antitrypanosomal Agents: Dicyanoindoles have been synthesized and shown to bind strongly to the DNA minor groove, exhibiting excellent activity against trypanosomes.[14]

Conclusion

7-Cyano-substituted indole building blocks represent a powerful tool in the medicinal chemist's arsenal. The strategic placement of the cyano group at the C7 position offers a sophisticated method to modulate electronic properties, block metabolic pathways, and introduce key binding interactions. The availability of scalable synthetic routes, such as those starting from 7-formylindole, makes these scaffolds accessible for extensive drug discovery programs. As demonstrated in their application as CNS agents and probes for neurodegenerative diseases, 7-cyanoindoles provide a clear advantage in the rational design of next-generation therapeutics. Researchers and drug development professionals are encouraged to explore this versatile building block to unlock new potential in their respective therapeutic areas.

References

-

Kumar, A., & Kumar, R. (2023). Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. RSC Advances, 13(31), 21697-21727. Available from: [Link]

-

Kolis, S. P., Clayton, M. T., Grutsch, J. L., & Faul, M. M. (2003). Synthesis of 7-Cyano- and 7-Acetamido-indoles via Cyanocarbonation/Hydrogenation of 7-Formyl Indole. Tetrahedron Letters, 44(15), 3145-3147. Available from: [Link]

-

Chen, J., Zhang, L., & Gai, F. (2018). 7-Cyanoindole fluorescence as a local hydration reporter: application to probe the microheterogeneity of nine water-organic binary mixtures. Physical Chemistry Chemical Physics, 20(6), 4046-4054. Available from: [Link]

-

ResearchGate. (2023). Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. Retrieved February 15, 2026, from [Link]

-

Smetanin, A. G., et al. (2022). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. The Journal of Organic Chemistry, 87(17), 11847-11857. Available from: [Link]

-

Panneerselvam, T., et al. (2018). A RECENT REVIEW ON IMPORTANCE OF INDOLE IN THE FIELD OF MEDICINAL CHEMISTRY. International Journal of Pharmacy & Therapeutics, 9(2), 14-34. Available from: [Link]

-

Zeng, Q., Liu, S., & Cui, M. (2023). Structure-Activity Relationships of Cyano-substituted Indole Derivatives as Ligands for α-Synuclein Aggregates. ACS Medicinal Chemistry Letters, 14(10), 1467-1471. Available from: [Link]

-

Deb, M., & Bhuyan, P. J. (2018). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organocatalysis, 5(2), 91-111. Available from: [Link]

-

Hübner, H., et al. (2000). Cyanoindole derivatives as highly selective dopamine D(4) receptor partial agonists: solid-phase synthesis, binding assays, and functional experiments. Journal of Medicinal Chemistry, 43(23), 4563-9. Available from: [Link]

-

Bertrand, M., et al. (2001). Cytotoxic activities of novel hexahydroindolizino[8,7-b]indole derivatives prepared by 1,3-dipolar cycloaddition reactions of 3,4-dihydro-beta-carboline ylides. Bioorganic & Medicinal Chemistry, 9(8), 2155-64. Available from: [Link]

-

Chen, J., Zhang, L., & Gai, F. (2018). 7-Cyanoindole Fluorescence as a Local Hydration Reporter: Application to Probe the Microheterogeneity of Nine Water-Organic Binary Mixtures. Physical Chemistry Chemical Physics, 20(6), 4046-4054. Available from: [Link]

-

Chen, C. H., et al. (2024). Regiospecific Synthesis of 1,4-Diaryl-5-cyano-1,2,3-triazoles and Their Photoconversion to 2- or 3-Cyanoindoles. The Journal of Organic Chemistry, 89(19), 12610-12618. Available from: [Link]

-

Zeng, Q., Liu, S., & Cui, M. (2023). Structure–Activity Relationships of Cyano-substituted Indole Derivatives as Ligands for α-Synuclein Aggregates. ACS Medicinal Chemistry Letters, 14(10), 1467-1471. Available from: [Link]

-

Anusha, V., et al. (2022). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. Medical Oncology, 39(11), 179. Available from: [Link]

-

Singh, V. K., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(19), 4770. Available from: [Link]

-

Singh, V. K., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(19), 4770. Available from: [Link]

-

Ye, Y., et al. (2014). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. Drug Design, Development and Therapy, 8, 1851-1864. Available from: [Link]

Sources

- 1. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 4. CAS 96631-87-7: 7-Cyanoindole | CymitQuimica [cymitquimica.com]

- 5. 7-Cyanoindole fluorescence as a local hydration reporter: application to probe the microheterogeneity of nine water-organic binary mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 7-Cyanoindole Fluorescence as a Local Hydration Reporter: Application to Probe the Microheterogeneity of Nine Water-Organic Binary Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. par.nsf.gov [par.nsf.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Structure-Activity Relationships of Cyano-substituted Indole Derivatives as Ligands for α-Synuclein Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure–Activity Relationships of Cyano-substituted Indole Derivatives as Ligands for α-Synuclein Aggregates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cyanoindole derivatives as highly selective dopamine D(4) receptor partial agonists: solid-phase synthesis, binding assays, and functional experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

Electronic properties of cyano-substituted indole sulfonyl chlorides

An In-Depth Technical Guide to the Electronic Properties of Cyano-Substituted Indole Sulfonyl Chlorides

Abstract

Indole-based molecular scaffolds are of paramount importance in medicinal chemistry and materials science.[1][2][3] The strategic introduction of potent electron-withdrawing groups, such as the cyano (-CN) and sulfonyl chloride (-SO₂Cl) moieties, profoundly modulates the electronic landscape of the indole core. This guide provides a detailed examination of the synthesis, spectroscopic properties, electrochemical behavior, and theoretical underpinnings of cyano-substituted indole sulfonyl chlorides. By synthesizing experimental data with computational insights, this document serves as a technical resource for researchers seeking to harness the unique electronic characteristics of these versatile bifunctional molecules for applications ranging from novel therapeutic agents to advanced organic materials.

The Indole Scaffold: A Nexus of Functionality

The indole ring system, an aromatic heterocyclic compound, is a privileged structure found in a vast array of natural products, pharmaceuticals, and functional materials.[1][2] Its electron-rich nature makes it a reactive enamine-like system, particularly susceptible to electrophilic substitution at the C3 position.[2][4] This inherent reactivity, combined with the biological significance of indole derivatives like tryptophan and serotonin, has cemented its status as a cornerstone for chemical innovation.[5]

The Perturbing Influence of Electron-Withdrawing Groups (EWGs)

The introduction of EWGs onto the indole scaffold is a powerful strategy for tuning its electronic and photophysical properties.[6][7] Groups like the cyano moiety exert a strong-negative inductive and mesomeric effect, withdrawing electron density from the ring system.[8] This perturbation has several key consequences:

-

Modulated Reactivity: Deactivation of the indole ring towards electrophilic substitution, altering the regioselectivity of subsequent reactions.[4]

-

Increased Acidity: The N-H proton of the indole becomes more acidic, facilitating deprotonation and N-functionalization.[6]

-

Altered Spectroscopic Properties: EWGs typically induce a bathochromic (red) shift in the UV-Visible absorption spectrum.[6][7] The effect on fluorescence is more complex, with the position of the cyano group significantly impacting the quantum yield and emission wavelength.[9] For instance, 4-cyanoindole is known to be a bright fluorophore, while other isomers are practically non-fluorescent.[9][10]

Synergistic Electronic Effects of Cyano and Sulfonyl Chloride Groups

The simultaneous presence of both a cyano group and a sulfonyl chloride group creates a molecule with a highly polarized electronic structure. The sulfonyl chloride moiety is a potent electrophile and an excellent leaving group, making it a versatile handle for covalent modification.[11][12] Its strong electron-withdrawing nature complements that of the cyano group. This dual functionalization is expected to:

-

Significantly lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating electron injection and transport, a desirable property for organic electronics.[13]

-

Further shift absorption and emission wavelengths to the red, potentially pushing them into the visible spectrum.[7]

-

Create distinct electrochemical signatures, with the indole core susceptible to oxidation and the sulfonyl chloride group undergoing reductive cleavage.[14][15]

The interplay between these two powerful EWGs provides a rich design space for creating molecules with precisely tailored electronic properties.

Caption: Electron-withdrawing effects on the indole core.

Synthesis and Chemical Reactivity

The synthesis of cyano-substituted indole sulfonyl chlorides requires a strategic approach to manage the regioselectivity and reactivity of the indole ring.

Synthetic Strategies

A logical and documented synthetic route involves a sequential functionalization of the indole scaffold.[4] The order of introduction is critical, as the electronic nature of the first substituent will influence the reactivity towards the second. A common strategy is cyanation followed by sulfonylation.[4]

-

Cyanation of the Indole Ring: Introduction of the cyano group can be achieved through various methods, depending on the desired position. For example, 7-cyanoindole can be prepared efficiently from 7-formylindole.[4] Direct cyanation methods are also available, though they can present challenges with regioselectivity and the use of toxic reagents.[16]

-

Sulfonylation at C3: With the cyano-indole in hand, the sulfonyl chloride group is typically introduced at the C3 position, which remains the most nucleophilic carbon despite the deactivating effect of the cyano group.[4] This is an electrophilic substitution reaction, often carried out using sulfuryl chloride (SO₂Cl₂) or related reagents.

Key Reactions of the Sulfonyl Chloride Moiety

The sulfonyl chloride group is a highly versatile functional group, primarily used for the synthesis of sulfonamides.[11] This reaction is central to many drug discovery programs.[17][18]

-

Sulfonamide Formation: Sulfonyl chlorides react readily with primary and secondary amines in the presence of a base to form stable sulfonamide linkages (-SO₂NHR).[12] This reaction allows for the rapid diversification of the core scaffold, enabling the exploration of structure-activity relationships (SAR) by introducing a wide variety of amine-containing fragments.[11] The resulting sulfonamides are prevalent in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors and their metabolic stability.[19]

Spectroscopic and Photophysical Properties

The electronic perturbations induced by the cyano and sulfonyl chloride groups are readily observed through UV-Visible absorption and fluorescence spectroscopy.[20]

UV-Visible Absorption Spectroscopy

Compared to the parent indole, which absorbs in the UV region, cyano-substituted indole sulfonyl chlorides are expected to exhibit absorption maxima shifted to longer wavelengths (a bathochromic or red shift).[6][7] This shift is a direct consequence of the EWGs lowering the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the LUMO. The extent of this shift is dependent on the position of the cyano group, with substitution at the 4-position often leading to the most significant red-shifting.[7]

Fluorescence Spectroscopy

The fluorescence properties of substituted indoles are highly sensitive to their chemical environment and substitution pattern.[9][21]

-

Stokes Shift: A large Stokes shift (the difference between the absorption and emission maxima) is generally observed for substituted indoles, which is beneficial for fluorescence-based applications as it minimizes self-absorption.[7]

-

Quantum Yield (QY): The fluorescence QY is highly variable. While some cyano-indoles, like 4-cyanoindole, are highly fluorescent (QY in water ~0.85), others are potent quenchers.[7][10] The introduction of the heavy sulfur and chlorine atoms in the sulfonyl chloride group may provide additional non-radiative decay pathways, potentially leading to lower quantum yields compared to their cyano-indole precursors. However, the specific photophysical outcome depends on the complex interplay of excited states.[22]

-

Solvatochromism: The emission spectra are often sensitive to solvent polarity, a phenomenon known as solvatochromism. This is due to a change in the dipole moment of the molecule upon excitation to the emissive state.[8][10]

Table 1: Expected Spectroscopic Properties of a Representative Cyano-Indole Sulfonyl Chloride

| Property | Expected Value/Observation | Rationale |

| λmax (Absorption) | > 300 nm (Red-shifted vs. Indole) | EWGs lower the HOMO-LUMO gap.[6][7] |

| λmax (Emission) | > 400 nm | Large Stokes shift is typical for substituted indoles.[7][10] |

| Quantum Yield (ΦF) | Variable (Potentially < 0.5) | Dependent on substitution pattern; SO₂Cl may introduce non-radiative decay pathways.[9] |

| Stokes Shift | Large (> 60 nm) | Common for polar fluorophores with excited state charge transfer character.[7] |

Electrochemical Behavior

Cyclic voltammetry (CV) is a powerful technique for probing the redox properties of molecules, providing insights into their HOMO and LUMO energy levels and the stability of their oxidized and reduced forms.[23][24]

Cyclic Voltammetry as a Probe of Redox Properties

In a CV experiment, the potential applied to a working electrode is scanned linearly with time, and the resulting current is measured.[23] For a cyano-substituted indole sulfonyl chloride, distinct electrochemical events corresponding to the oxidation of the indole ring and the reduction of the sulfonyl chloride group are expected.

Expected Redox Processes

-

Oxidation (Anodic Scan): The electron-rich indole ring is susceptible to oxidation. The presence of two strong EWGs will make this oxidation more difficult (occur at a more positive potential) compared to unsubstituted indole.[25] The oxidation process may be irreversible, indicating that the resulting radical cation is unstable and undergoes subsequent chemical reactions.[25][26]

-

Reduction (Cathodic Scan): The sulfonyl chloride group is electrochemically reducible. Studies on arene sulfonyl chlorides show that reduction typically involves the cleavage of the S-Cl bond.[14][15] This is often a dissociative electron transfer process, where the electron transfer and bond breaking occur in a concerted or stepwise manner, generating a sulfinyl radical and a chloride anion.[14][27]

Table 2: Expected Electrochemical Data for a Representative Cyano-Indole Sulfonyl Chloride

| Process | Potential Range (vs. Ag/AgCl) | Mechanism & Notes |

| Oxidation | > +1.0 V | Irreversible oxidation of the indole π-system. Potential is shifted anodically due to EWGs.[25] |

| Reduction | -0.5 V to -1.5 V | Irreversible reduction involving cleavage of the S-Cl bond.[14] |

Theoretical and Computational Insights

Role of Density Functional Theory (DFT)

Computational methods, particularly Density Functional Theory (DFT), are invaluable for understanding the electronic structure of these molecules.[28][29] DFT calculations can accurately predict:

-

Molecular Geometries: Optimized ground-state structures.[29]

-

Frontier Molecular Orbitals: The energies and spatial distributions of the HOMO and LUMO, which are crucial for understanding reactivity, electronic transitions, and redox potentials.[25][29]

-

Redox Potentials: Good agreement between DFT-calculated and experimentally observed redox potentials for substituted indoles has been reported.[25]

-

Excited State Properties: Time-dependent DFT (TD-DFT) can be used to model electronic absorption spectra and provide insights into the nature of the excited states (e.g., ¹Lₐ and ¹Lₑ states).[5][22]

Frontier Molecular Orbitals (HOMO-LUMO)

For a typical cyano-substituted indole sulfonyl chloride, the HOMO is expected to be localized primarily on the electron-rich indole ring system. The LUMO, conversely, will likely have significant contributions from the electron-deficient cyano and sulfonyl chloride groups, reflecting their electron-accepting nature. The energy difference between these orbitals (the HOMO-LUMO gap) corresponds to the lowest energy electronic transition observed in the UV-Vis spectrum.

Applications and Future Outlook

The unique electronic properties and dual functionality of cyano-substituted indole sulfonyl chlorides make them attractive scaffolds for various advanced applications.

Probes for Drug Discovery and Chemical Biology

-

Covalent Inhibitors: The reactive sulfonyl chloride can act as a warhead to form covalent bonds with nucleophilic residues (e.g., lysine, cysteine) in protein active sites. This is a powerful strategy for developing highly potent and selective enzyme inhibitors.

-

Fluorescent Probes: Molecules with favorable photophysical properties (e.g., 4-cyano substitution) could be developed into fluorescent probes.[10][30] The sulfonamide linkage provides a convenient attachment point for targeting ligands, allowing the probe to report on specific biological environments or binding events.[3]

Building Blocks for Materials Science

-

Organic Electronics: The low-lying LUMO and polarized structure are beneficial for creating n-type organic semiconductor materials used in organic light-emitting diodes (OLEDs) and organic solar cells.[13]

-

Functional Dyes: The extended conjugation and strong intramolecular charge transfer character can lead to interesting non-linear optical properties or be used to create dyes for various sensing applications.

Experimental Protocols

The following sections provide generalized, self-validating protocols for the synthesis and characterization of these compounds.

Caption: General workflow for synthesis and characterization.

General Synthetic Protocol: 7-Cyano-1H-indole-3-sulfonyl chloride

Causality: This protocol follows the cyanation-then-sulfonylation strategy, which is effective because the C3 position of 7-cyanoindole remains sufficiently nucleophilic for electrophilic substitution.[4]

-

Synthesis of 7-Cyanoindole: Prepare 7-cyanoindole from a suitable precursor like 7-formylindole according to established literature procedures.[4]

-

Reaction Setup: In a three-neck flask equipped with a dropping funnel and nitrogen inlet, dissolve 7-cyanoindole (1 equivalent) in a suitable anhydrous solvent (e.g., diethyl ether or THF) and cool to 0 °C in an ice bath.

-

Addition of Sulfonylating Agent: Slowly add sulfuryl chloride (SO₂Cl₂, ~2-3 equivalents) dropwise to the cooled solution with vigorous stirring. The excess reagent ensures complete conversion.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C to room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Carefully quench the reaction by pouring it onto ice water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel, followed by recrystallization to yield the pure 7-cyano-1H-indole-3-sulfonyl chloride. Self-Validation: Purity is confirmed by sharp melting point and clean NMR/MS spectra.

Protocol for UV-Vis and Fluorescence Spectroscopy

Causality: Using spectroscopic-grade solvents is critical to avoid interfering signals. Keeping the absorbance below 0.1 for fluorescence measurements prevents inner filter effects.[9]

-

Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of the purified compound in a suitable solvent (e.g., acetonitrile or ethanol).

-

Working Solution Preparation: Dilute the stock solution with the desired spectroscopic-grade solvent to a final concentration of ~1-10 µM.

-

UV-Vis Measurement: Record the absorption spectrum from 250 nm to 500 nm using a 1 cm path length quartz cuvette.[9] Use the solvent as a blank reference.

-

Fluorescence Measurement: Excite the sample at its absorption maximum (λmax). Record the emission spectrum from λmax + 10 nm to ~600 nm. Self-Validation: The excitation wavelength should be chosen at a peak in the absorption spectrum to ensure efficient excitation.[20]

Protocol for Cyclic Voltammetry

Causality: A three-electrode setup is standard for accurately controlling the potential and measuring the current.[23] The supporting electrolyte is essential to minimize solution resistance.

-

Electrolyte Solution: Prepare a 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, degassed electrochemical-grade solvent (e.g., acetonitrile).

-

Analyte Solution: Dissolve the cyano-substituted indole sulfonyl chloride in the electrolyte solution to a final concentration of ~1 mM.

-

Cell Setup: Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl or Ag/Ag⁺ reference electrode.[31]

-

Measurement: Purge the solution with an inert gas (N₂ or Ar) for 10-15 minutes. Record the cyclic voltammogram by scanning the potential from an initial value (e.g., 0 V) to a positive limit (e.g., +1.8 V) and then to a negative limit (e.g., -1.8 V) before returning to the initial potential. Perform scans at various scan rates (e.g., 50, 100, 200 mV/s) to probe the kinetics of the electron transfer processes.[23] Self-Validation: The voltammogram of the electrolyte solution alone should be recorded as a background to ensure no interfering redox processes are present.

References

- Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials. RSC Publishing.

- Synthesis and photophysical characterization of fluorescent indole nucleoside analogues. RSC Advances.

- The Influence of Electron-Withdrawing Groups on the Indole Ring System: A Technical Guide. BenchChem.

- Modeling the Effect of Substituents on the Electronically Excited States of Indole Derivatives. Source Not Specified.

- A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. PMC.

- A DFT STUDY ON SUBSTITUENT EFFECTS ON IRON CORROSION INHIBITION CAPABILITY OF INDOLE DERIVATIVES. Source Not Specified.

- Theoretical studies of molecular structure, vibrational spectra and substitution effect on the electronic structure of indole. ResearchGate.

- Electronic Substitution Effect on the Ground and Excited State Properties of Indole Chromophore: A Computational Study. PubMed.

- 7-Cyano-1H-indole-3-sulfonyl chloride | 2470436-96-3. BenchChem.

- Synthesis, characterization and electrochemical properties of some biologically important indole-based-sulfonamide derivatives. ResearchGate.

- Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light. PMC.

- Radical/Ion Pair Formation in the Electrochemical Reduction of Arene Sulfenyl Chlorides. Journal of the American Chemical Society.

- Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. Source Not Specified.

- Synthesis, Crystal Structures, and DFT Calculations of Three New Cyano(phenylsulfonyl)indoles and a Key Synthetic Precursor Compound. MDPI.

- Progress in the Electrochemical Reactions of Sulfonyl Compounds. ResearchGate.

- Solvent Dependence of Cyanoindole Fluorescence Lifetime. PMC.

- Global analysis of the femtosecond UV/Vis absorption measurements on... ResearchGate.

- Synthesis and photophysical properties of substituted indole-boron difluoride fluorochromes. American Chemical Society.

- Regioselective synthesis of C6-alkylated indoles utilizing electronic–steric effects enabled by imino exchange and phosphorus ylide addition. RSC Publishing.

- C–H functionalization of indoles and oxindoles through CDC reactions. Source Not Specified.

- Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega.

- Synthesis, Crystal Structures, and DFT Calculations of Three New Cyano(phenylsulfonyl)indoles and a Key Synthetic Precursor Comp. Dartmouth Digital Commons.

- Nucleophilicity of Indole Derivatives: Activating and Deactivating Effects Based on Proton Affinities and Electron Density Properties. The Journal of Physical Chemistry A.

- Solvent effects on the fluorescent states of indole derivatives–dipole moments. Source Not Specified.

- Sodium halide-switchable divergent electrochemical synthesis of sulfonyl chlorides and thiosulfonates from thiols. Organic & Biomolecular Chemistry.

- Imidoyl Chloride Mediated One-Pot Synthesis of 3-Electron Withdrawing Group Substituted Indoles. Source Not Specified.

- The Use of Sulfonyl Chlorides as Building Blocks in Medicinal Chemistry. BenchChem.

- Structure–Activity Relationships of Cyano-substituted Indole Derivatives as Ligands for α-Synuclein Aggregates. PMC.

- 4-Cyanoindole-2′-deoxyribonucleoside as a Dual Fluorescence and Infrared Probe of DNA Structure and Dynamics. NIH.

- Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews.

- Sulfonyl halide. Wikipedia.

- Cyclic voltammetry. Wikipedia.

- Towards a facile and convenient synthesis of highly functionalized indole derivatives based on Multi-Component Reactions. NIH.

- Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. Source Not Specified.

- Cyclic voltammetry investigation of indole and bromide salts. ResearchGate.

- Applications of Cyanoindole Derivatives in Materials Science: Application Notes and Protocols. BenchChem.

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC.

- Application of Sulfonyl in Drug Design. ResearchGate.

- Cyclic Voltammetry. BASi.

- Combining UV-Vis and Fluorescence Spectroscopy for Optimal Results. Biocompare.

- Novel Indole-Based Sulfonylhydrazones as Potential Anti-Breast Cancer Agents: Synthesis, In Vitro Evaluation, ADME, and QSAR Studies. MDPI.

- Electrochemical oxidation of 3-substituted indoles. RSC Publishing.

- UV Vis Spectra of Indole Analogues. Research Data Australia.

Sources

- 1. Regioselective synthesis of C6-alkylated indoles utilizing electronic–steric effects enabled by imino exchange and phosphorus ylide addition - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. Towards a facile and convenient synthesis of highly functionalized indole derivatives based on Multi-Component Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 7-Cyano-1H-indole-3-sulfonyl chloride | 2470436-96-3 | Benchchem [benchchem.com]

- 5. Electronic Substitution Effect on the Ground and Excited State Properties of Indole Chromophore: A Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Solvent Dependence of Cyanoindole Fluorescence Lifetime - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-Cyanoindole-2′-deoxyribonucleoside as a Dual Fluorescence and Infrared Probe of DNA Structure and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 15. researchgate.net [researchgate.net]

- 16. Imidoyl Chloride Mediated One-Pot Synthesis of 3-Electron Withdrawing Group Substituted Indoles [sioc-journal.cn]

- 17. pubs.acs.org [pubs.acs.org]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. biocompare.com [biocompare.com]

- 21. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]

- 22. par.nsf.gov [par.nsf.gov]

- 23. Cyclic voltammetry - Wikipedia [en.wikipedia.org]

- 24. BASi® | Cyclic Voltammetry [basinc.com]

- 25. Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 26. researchgate.net [researchgate.net]

- 27. pubs.acs.org [pubs.acs.org]

- 28. jst-ud.vn [jst-ud.vn]

- 29. researchgate.net [researchgate.net]

- 30. Synthesis and photophysical characterization of fluorescent indole nucleoside analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 31. researchgate.net [researchgate.net]

Technical Guide: Safe Handling & Chemistry of Indole-3-Sulfonyl Chlorides

Executive Summary & Chemical Utility

Indole-3-sulfonyl chlorides are high-value electrophilic building blocks used extensively in the synthesis of sulfonamide-based therapeutics, particularly for 5-HT receptor modulators and antiviral agents. However, their utility is matched by significant reactivity hazards.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a mechanistic understanding of the risks, specifically the thermodynamic drive toward hydrolysis which generates hydrochloric acid (HCl) and sulfonic acid. Safe utilization requires strict adherence to moisture-free protocols and specific quenching methodologies.[1]

The Chemistry of Hazard: Mechanistic Insight

To handle these compounds safely, one must understand the cause of their toxicity. The primary hazard of indole-3-sulfonyl chloride is not just the compound itself, but its violent reaction with nucleophiles, specifically water.

Hydrolysis Mechanism

The sulfonyl chloride group (-SO₂Cl) is highly electrophilic.[2] Upon contact with moisture (in air or on skin), water acts as a nucleophile, attacking the sulfur atom. This expels the chloride ion, which immediately protonates to form Hydrogen Chloride (HCl) gas and Indole-3-sulfonic acid.

Key Hazard: This reaction is exothermic and generates corrosive acid in situ on biological tissue.

Figure 1: Mechanistic pathway of hydrolysis. Note the generation of two acidic species from one neutral precursor.

GHS Hazard Assessment & Interpretation

The following data is synthesized from aggregated ECHA notifications and standard safety profiles for the sulfonyl chloride class [1][2].

Hazard Classification Table[3]

| Hazard Class | Category | H-Code | Hazard Statement | Interpretation for the Researcher |

| Skin Corrosion | 1B | H314 | Causes severe skin burns and eye damage.[1][3][4][5] | Critical: Tissue destruction occurs immediately upon contact. The delay in pain sensation can lead to deep tissue damage before washing begins. |

| Eye Damage | 1 | H318 | Causes serious eye damage.[6] | Irreversible corneal opacity is a high risk. Standard safety glasses are insufficient; chemical splash goggles or a face shield are required. |

| Corrosive to Metals | 1 | H290 | May be corrosive to metals.[7] | Do not use metal spatulas. Use glass or PTFE-coated tools. |

| Acute Toxicity | 4 (Oral) | H302 | Harmful if swallowed.[4] | Systemic toxicity is secondary to the immediate corrosive threat. |

Storage & Stability: A Self-Validating System

Indole-3-sulfonyl chlorides are notoriously unstable if stored improperly. The formation of HCl inside a closed container can pressurize the vessel, creating an explosion hazard upon opening.

Storage Protocol[6]

-

Temperature: Store at -20°C (Freezer). Thermal energy accelerates decomposition.

-

Atmosphere: Must be stored under Argon or Nitrogen .

-

Container: Teflon-lined caps are essential. HCl degrades standard cap liners, leading to seal failure.

Self-Validating Purity Check (The "Sniff Test" Alternative)

Never smell the compound to check for decomposition (HCl smell). Instead, use this analytical validation step before starting a reaction:

-

Method: Dissolve ~5 mg in anhydrous CDCl₃ (Chloroform-d).

-

Validation:

-

Intact Material: Sharp doublet/multiplet signals for the indole ring; clean integration.

-

Decomposed Material: Broadening of peaks (due to acidity) and a distinct shift in the aromatic region corresponding to the sulfonic acid derivative.

-

-

Why CDCl₃? Do not use DMSO-d₆. DMSO is hygroscopic and can react with the sulfonyl chloride, creating false degradation signals [3].

Operational Workflow & Emergency Response

The following workflow integrates safety into the synthesis process, ensuring containment of the corrosive hazards.

Figure 2: Operational safety workflow and emergency divergence path.

Synthesis Handling (Best Practices)

-

Solvents: Use strictly anhydrous solvents (DCM, THF). Water content >0.05% will significantly lower yield and generate HCl pressure.

-

Base Trap: When running large-scale sulfonylation, vent the reaction vessel through a base trap (NaOH solution) to neutralize evolved HCl gas.

Emergency Response Protocols

Scenario A: Skin Contact

-

Immediate Action: Move to safety shower immediately.

-

Rinse: Flush with water for minimum 15 minutes .

-

Do Not Neutralize: Do not apply vinegar or bicarbonate to the skin; the heat of neutralization can worsen the burn.

Scenario B: Bench Spill

-

Do NOT use water: Adding water to the neat solid will generate a cloud of HCl gas.

-

Containment: Cover the spill with dry sodium bicarbonate or dry sand/vermiculite .

-

Cleanup: Once covered and absorbed, sweep into a container and then slowly quench with water in a fume hood [4].

References

-

PubChem. (2025).[4] 1H-indole-3-sulfonyl chloride | C8H6ClNO2S.[4][8] National Library of Medicine. [Link]

-

European Chemicals Agency (ECHA). (2025).[4] C&L Inventory: 1H-indole-3-sulfonyl chloride. [Link]

-

Fisher Scientific. (2024). Safety Data Sheet: Pyridine-3-sulfonyl chloride (Class Analog). [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. 1H-indole-3-sulfonyl chloride | C8H6ClNO2S | CID 20038233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. aksci.com [aksci.com]

- 8. 886578-15-0|1H-indole-3-sulfonyl chloride|BLD Pharm [bldpharm.com]

Methodological & Application

Chlorosulfonation conditions for electron-deficient indoles

Application Notes & Protocols

Topic: Strategic Chlorosulfonation of Electron-Deficient Indoles: Conditions and Mechanistic Considerations

Audience: Researchers, scientists, and drug development professionals in organic synthesis and medicinal chemistry.

Introduction: The Challenge and Utility of Electron-Deficient Indole Sulfonyl Chlorides

Indole-based scaffolds are cornerstones in medicinal chemistry and materials science. The introduction of a sulfonyl chloride group (-SO₂Cl) onto the indole nucleus provides a versatile synthetic handle for the preparation of sulfonamides, sulfonate esters, and other derivatives of significant pharmaceutical interest.[1] While the functionalization of electron-rich indoles is well-documented, the direct chlorosulfonation of indoles bearing electron-withdrawing groups (EWGs) presents a significant synthetic challenge.

Electron-withdrawing substituents (e.g., -NO₂, -CN, -COR, -CF₃) deactivate the indole ring towards electrophilic aromatic substitution (EAS), rendering classical protocols ineffective and often leading to decomposition or undesired side reactions. This guide provides a detailed examination of the mechanistic principles, optimized reaction conditions, and practical protocols for the successful chlorosulfonation of these challenging substrates. We will delve into the causality behind experimental choices, ensuring a robust and reproducible methodology.

CRITICAL SAFETY PROTOCOL: Handling Chlorosulfonic Acid

Chlorosulfonic acid (ClSO₃H) is a highly corrosive, powerful, and reactive reagent that demands stringent safety measures.[2][3] All personnel must be thoroughly trained before handling this chemical.

-

Hazard Overview: ClSO₃H reacts violently with water, releasing significant heat and large quantities of toxic hydrogen chloride (HCl) and sulfuric acid (H₂SO₄) fumes.[2][4] Contact with skin and eyes causes severe chemical and thermal burns.[5] Inhalation of its sharp, penetrating vapor can cause delayed and severe lung damage.[4][6]

-

Personal Protective Equipment (PPE): The use of appropriate PPE is mandatory. This includes:

-

Emergency Preparedness: An operational safety shower and eyewash station must be immediately accessible.[4] Spills should be contained with an inert absorbent material (e.g., vermiculite, dry sand) and neutralized cautiously. NEVER use water to clean up a spill. [5]

Mechanistic Insights: Navigating Reactivity and Regioselectivity

The success of this reaction hinges on understanding the interplay between the indole's electronics and the nature of the electrophile.

The Electrophile: The Active Species in Chlorosulfonation

Chlorosulfonic acid itself is the reservoir for the active electrophile. In a mechanism analogous to other strong acid systems, it is proposed that self-protonation can occur, leading to the formation of a highly electrophilic species, likely the chlorosulfonium cation (SO₂Cl⁺) or a related complex, which drives the substitution.[7]

Regioselectivity in Indole Electrophilic Aromatic Substitution (EAS)

For a typical indole, electrophilic attack is overwhelmingly favored at the C3 position.[8][9] This preference is rooted in the stability of the resulting cationic intermediate (the sigma complex). Attack at C3 allows the positive charge to be delocalized over the nitrogen atom and the benzene ring without disrupting the aromaticity of the benzene portion of the molecule.[8][10]

However, the presence of a strong electron-withdrawing group fundamentally alters this landscape:

-

Deactivation: The EWG reduces the electron density of the entire heterocyclic ring, lowering its nucleophilicity and making it less reactive towards electrophiles.[11]

-

Positional Effects: An EWG at C3, C4, C5, C6, or C7 will deactivate the ring, but the intrinsic electronic preference for C3 attack often remains. The challenge becomes forcing the deactivated system to react at all. An N-protecting group that is also electron-withdrawing can further decrease the nucleophilicity at C3, potentially opening pathways for substitution at other positions, though this is less common for chlorosulfonation.[11]

The diagram below illustrates the preferential attack at the C3 position, which preserves the aromaticity of the fused benzene ring in the intermediate.

Caption: Mechanism of Indole C3 Chlorosulfonation.

Core Experimental Protocols

Given the deactivating nature of the substrates, the reaction conditions must be carefully controlled to achieve successful chlorosulfonation without causing degradation.

General Protocol for Chlorosulfonation of an Electron-Deficient Indole

This protocol is a robust starting point and may require optimization based on the specific substrate.

Workflow Overview:

Caption: General Experimental Workflow.

Step-by-Step Methodology:

-

Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, a thermometer, and a pressure-equalizing dropping funnel. Maintain a positive pressure of inert gas throughout the reaction.

-

Dissolution: To the flask, add the electron-deficient indole substrate (1.0 eq). Dissolve it in a suitable anhydrous solvent (see Table 1). Common choices include chloroform or dichloromethane.

-

Cooling: Cool the reaction mixture to the desired starting temperature (typically 0 °C to -10 °C) using an ice-salt or dry ice-acetone bath.

-

Reagent Addition: Add chlorosulfonic acid (ClSO₃H, 3.0-5.0 eq) to the dropping funnel. Add the acid dropwise to the stirred indole solution over 30-60 minutes. Crucial: Monitor the internal temperature closely to prevent it from rising significantly. An exotherm indicates the reaction is proceeding.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at the cooled temperature for 1-2 hours. The reaction may then be allowed to warm slowly to room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).

-

Workup - Quenching: Once the reaction is complete, cautiously pour the reaction mixture onto a vigorously stirred slurry of crushed ice and water. Perform this step slowly and behind a blast shield in the fume hood. This will quench the excess ClSO₃H and precipitate the product.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Washing & Drying: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove residual acid), and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product is typically purified by flash column chromatography on silica gel to yield the desired indole sulfonyl chloride.

Recommended Starting Conditions & Troubleshooting

The optimal conditions depend heavily on the nature and position of the electron-withdrawing group.

| Substrate Type | EWG Example | ClSO₃H (eq.) | Solvent | Temp (°C) | Typical Time (h) | Key Considerations & Troubleshooting |

| Moderately Deactivated | 5-Bromoindole | 3.0 | CHCl₃ | 0 → RT | 2-4 | Reaction should proceed smoothly. If sluggish, increase equivalents of ClSO₃H or allow for longer reaction time at RT. |

| Strongly Deactivated | 5-Nitroindole | 4.0 - 5.0 | CHCl₃ or neat | 0 → RT | 4-12 | Requires more forcing conditions. Using ClSO₃H as the solvent (neat) can be effective but increases risk. Monitor for decomposition (darkening color). |

| Heterocyclic EWG | Indole-3-carboxaldehyde | 3.0 - 4.0 | CH₂Cl₂ | -10 → 0 | 3-6 | The aldehyde may be sensitive. Keep temperatures low. N-protection (e.g., with a tosyl group) can prevent side reactions at the nitrogen.[11] |

| Sterically Hindered | 4-Cyanoindole | 4.0 | 1,2-Dichloroethane | 0 → 40 | 6-18 | Steric hindrance around the C3 position may slow the reaction. Gentle heating might be required, but proceed with caution to avoid charring. |

Conclusion

The chlorosulfonation of electron-deficient indoles is a challenging but achievable transformation that unlocks access to valuable synthetic intermediates. Success relies on a firm understanding of the underlying electronic effects that govern indole reactivity, meticulous control over reaction parameters—especially temperature—and an unwavering commitment to safety when handling the highly reactive chlorosulfonic acid. The protocols and insights provided herein offer a comprehensive framework for researchers to confidently approach and optimize this powerful functionalization reaction.

References

-

Veolia North America. (n.d.). Chlorosulfonic Acid. Retrieved from Veolia North America website.[2]

-

SafeRack. (n.d.). Chlorosulfonic Acid Chemical Overview. Retrieved from SafeRack website.[3]

-

DuPont. (n.d.). Chlorosulfonic Acid (CSA) Safe Handling Guide. Retrieved from a publicly available DuPont safety guide.[4]

-

Atul Ltd. (n.d.). Chlorosulfonic acid Technical Data Sheet. Retrieved from Atul Ltd. website.[5]

-

Fisher Scientific. (2025). SAFETY DATA SHEET - Chlorosulfonic acid. Retrieved from Fisher Scientific website.[6]

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. In Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. Stack Exchange.[8]

-

Liu, G., et al. (2013). Electrophilic Aromatic Substitution of a BN Indole. Angewandte Chemie International Edition.[12]

-

O'Hara, F., et al. (2017). Overcoming Substrate Bias in Radical Addition: Selective C3-Functionalisation of Indoles. Angewandte Chemie International Edition.[13]

-

Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.[1]

-

Wang, C., et al. (2021). Copper-catalyzed regioselective C2–H chlorination of indoles with para-toluenesulfonyl chloride. Organic & Biomolecular Chemistry.[14]

-

Tron, A., et al. (2020). Selective C−H Bond Functionalization of Unprotected Indoles by Donor‐Acceptor Carbene Insertion. Chemistry – A European Journal.[15]

-

Das, J., & Sibi, M. P. (2020). Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. Beilstein Journal of Organic Chemistry.[11]

-

Kumar, A., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega.[16]

-

ResearchGate. (n.d.). Proposed mechanism for the chlorination of indoles 1. [Image]. Retrieved from ResearchGate.[17]

-

Wang, Y., et al. (2025). Recent Advances in the Electrochemical Functionalization of Indoles: Site‐Selective Strategies and Mechanistic Insights. Chemistry – An Asian Journal.[18][19]

-

Kumar, A., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega.[16]

-

GlobalSpec. (n.d.). Chapter 2: Sulfonation and Chlorosulfonation of Organic Compounds. Retrieved from GlobalSpec website.[20]

-

Guidechem. (n.d.). Electrophilic substitution of an indole as opposed to benzofuran and benzothiophene - FAQ. Retrieved from Guidechem website.[10]

-

Request PDF. (n.d.). Cu-Catalyzed Direct C7-Sulfonylation of Indolines with Arylsulfonyl Chlorides. Retrieved from ResearchGate.[21]

-

PubMed. (2025). Recent Advances in the Electrochemical Functionalization of Indoles: Site-Selective Strategies and Mechanistic Insights.[19]

-

Reddit. (2020). So, I'm working on chlorosulfonation, I can't find a mechanism with benzene.... r/OrganicChemistry.[7]

-

Request PDF. (n.d.). Electrophilic Substitution Reactions of Indoles. Retrieved from ResearchGate.[9]

-

Powers, D. C., et al. (2020). Selectivity in the Addition of Electron Deficient Radicals to the C2 Position of Indoles. PMC.[22]

-

Wang, X., et al. (2018). Imidoyl Chloride Mediated One-Pot Synthesis of 3-Electron Withdrawing Group Substituted Indoles. Chinese Journal of Organic Chemistry.[23]

-

Gribble, G. W., et al. (2005). Novel indole chemistry in the synthesis of heterocycles. Current Organic Chemistry.[24]

-

Sun, Y.-H., et al. (2024). Electrochemical Sulfonylation of Indoles with Inorganic Sulfites and Alcohols: Direct Synthesis of Indole Sulfonic Esters. The Journal of Organic Chemistry.[25][26]

-

Legay, R., et al. (2025). Dearomative Nucleophilic Addition of Lithium Enolates to Electron‐Poor Indoles. European Journal of Organic Chemistry.[27]

-

PubMed. (2024). Electrochemical Sulfonylation of Indoles with Inorganic Sulfites and Alcohols: Direct Synthesis of Indole Sulfonic Esters.[26]

-

Zhang, L., et al. (2025). Copper-Mediated C4-H Sulfonylation of Indoles via a Transient Directing Group Strategy. Organic Letters.[28]

Sources

- 1. api.pageplace.de [api.pageplace.de]

- 2. info.veolianorthamerica.com [info.veolianorthamerica.com]

- 3. saferack.com [saferack.com]

- 4. macro.lsu.edu [macro.lsu.edu]

- 5. atul.co.in [atul.co.in]

- 6. fishersci.com [fishersci.com]

- 7. reddit.com [reddit.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. researchgate.net [researchgate.net]

- 10. guidechem.com [guidechem.com]

- 11. BJOC - Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles [beilstein-journals.org]

- 12. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Copper-catalyzed regioselective C2–H chlorination of indoles with para-toluenesulfonyl chloride - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. files01.core.ac.uk [files01.core.ac.uk]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Recent Advances in the Electrochemical Functionalization of Indoles: Site-Selective Strategies and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. globalspec.com [globalspec.com]

- 21. researchgate.net [researchgate.net]

- 22. Selectivity in the Addition of Electron Deficient Radicals to the C2 Position of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Imidoyl Chloride Mediated One-Pot Synthesis of 3-Electron Withdrawing Group Substituted Indoles [sioc-journal.cn]

- 24. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Electrochemical Sulfonylation of Indoles with Inorganic Sulfites and Alcohols: Direct Synthesis of Indole Sulfonic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Copper-Mediated C4-H Sulfonylation of Indoles via a Transient Directing Group Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Novel Sulfonamides using 7-Cyano-1H-indole-3-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 7-Cyano-1H-indole-3-sulfonamide Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Functionalization of the indole ring system allows for the fine-tuning of physicochemical and pharmacological properties, making it a cornerstone of modern drug discovery. The introduction of a sulfonamide moiety at the 3-position of the indole ring has given rise to a class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2]

7-Cyano-1H-indole-3-sulfonyl chloride is a key building block for the synthesis of a diverse library of novel sulfonamide drug candidates. The presence of the cyano group at the 7-position offers a unique electronic profile and a potential site for further chemical modification, enhancing the structural diversity of the resulting sulfonamides. This guide provides a comprehensive overview of the synthesis of N-substituted 7-cyano-1H-indole-3-sulfonamides, including a detailed exploration of the underlying reaction mechanism, step-by-step experimental protocols, and purification strategies.

Core Principles of Sulfonamide Synthesis: A Mechanistic Perspective

The synthesis of sulfonamides from 7-Cyano-1H-indole-3-sulfonyl chloride and a primary or secondary amine is a classic example of nucleophilic acyl substitution at a sulfonyl group. The fundamental mechanism involves the attack of the nucleophilic amine on the electrophilic sulfur atom of the sulfonyl chloride.

The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the hydrogen chloride (HCl) generated during the reaction. The choice of base and solvent can significantly influence the reaction rate and yield.

Caption: Mechanistic pathway of sulfonamide formation.

Experimental Protocols

The following protocols provide detailed procedures for the synthesis of 7-cyano-1H-indole-3-sulfonamides from primary and secondary amines. These protocols are intended as a starting point and may require optimization based on the specific amine used.

General Workflow for Sulfonamide Synthesis

Caption: General experimental workflow for sulfonamide synthesis.

Protocol 1: Synthesis of an N-Aryl-7-cyano-1H-indole-3-sulfonamide (e.g., with Aniline)

This protocol outlines the synthesis of an N-aryl sulfonamide, a common structural motif in medicinal chemistry.

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalence |

| 7-Cyano-1H-indole-3-sulfonyl chloride | 240.67 | 1.0 | 1.0 |

| Aniline | 93.13 | 1.1 | 1.1 |

| Pyridine | 79.10 | 2.0 | 2.0 |

| Anhydrous Dichloromethane (DCM) | - | 10 mL | - |

| 1 M Hydrochloric Acid (HCl) | - | As needed | - |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - |

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline (1.1 mmol) and pyridine (2.0 mmol) in anhydrous dichloromethane (5 mL).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Sulfonyl Chloride: In a separate flask, dissolve 7-Cyano-1H-indole-3-sulfonyl chloride (1.0 mmol) in anhydrous dichloromethane (5 mL). Add this solution dropwise to the cooled amine solution over 15-20 minutes with constant stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Workup: Dilute the reaction mixture with dichloromethane (20 mL). Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 15 mL), water (15 mL), saturated NaHCO₃ solution (15 mL), and finally with brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-phenyl-7-cyano-1H-indole-3-sulfonamide.

Protocol 2: Synthesis of an N-Alkyl-7-cyano-1H-indole-3-sulfonamide (e.g., with Piperidine)

This protocol describes the synthesis of an N-alkyl sulfonamide using a cyclic secondary amine.

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalence |

| 7-Cyano-1H-indole-3-sulfonyl chloride | 240.67 | 1.0 | 1.0 |

| Piperidine | 85.15 | 1.2 | 1.2 |

| Triethylamine (TEA) | 101.19 | 1.5 | 1.5 |

| Anhydrous Tetrahydrofuran (THF) | - | 10 mL | - |

| 1 M Hydrochloric Acid (HCl) | - | As needed | - |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve piperidine (1.2 mmol) and triethylamine (1.5 mmol) in anhydrous tetrahydrofuran (5 mL).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Sulfonyl Chloride: In a separate flask, dissolve 7-Cyano-1H-indole-3-sulfonyl chloride (1.0 mmol) in anhydrous tetrahydrofuran (5 mL). Add this solution dropwise to the cooled amine solution over 15-20 minutes with constant stirring.

-

Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by TLC.

-

Workup: Quench the reaction by adding water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography to afford the pure 7-cyano-3-(piperidin-1-ylsulfonyl)-1H-indole.

Troubleshooting and Key Considerations

-

Low Yield: If the reaction yield is low, consider increasing the reaction time or temperature. The choice of base and solvent can also be critical; for less reactive amines, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a more polar aprotic solvent like DMF (Dimethylformamide) may be beneficial.

-

Side Reactions: The indole N-H is acidic and can be deprotonated by the base, potentially leading to N-sulfonylation as a side product. Using a bulky base or N-protection of the indole may be necessary in some cases.

-

Purification Challenges: The polarity of the resulting sulfonamide will vary depending on the substituent. Careful selection of the TLC and column chromatography eluent system is crucial for effective purification. Recrystallization can be an effective alternative for crystalline products.

Conclusion

7-Cyano-1H-indole-3-sulfonyl chloride is a versatile reagent for the synthesis of a wide array of novel sulfonamides with significant potential in drug discovery. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this promising scaffold. By understanding the underlying reaction mechanism and carefully controlling the reaction conditions, scientists can efficiently synthesize and evaluate new chemical entities for various therapeutic applications.

References

-

Mushtaq, I., & Ahmed, A. (2023). Synthesis of biologically active sulfonamide-based indole analogs: a review. Future Journal of Pharmaceutical Sciences, 9(1), 46. [Link]

-

Youn, S. W. (2016). Recent advances in the synthesis of sulfonamides. Chemical Communications, 52(84), 12434-12447. [Link]

Sources

Application Note: High-Efficiency Solid-Phase Sulfonylation using 7-Cyano-1H-indole-3-sulfonyl chloride

Abstract & Introduction

The incorporation of indole-based moieties into peptide backbones is a cornerstone of medicinal chemistry, particularly for developing protease inhibitors, antiviral agents, and fluorescent probes. 7-Cyano-1H-indole-3-sulfonyl chloride (7-CN-ISC) represents a high-value building block that combines the privileged indole scaffold with a strong electron-withdrawing nitrile group.

This specific substitution pattern offers two distinct advantages:

-

Pharmacological: The 7-cyano group modulates the pKa of the indole NH and enhances metabolic stability compared to unsubstituted tryptophans.

-

Photophysical: 7-Cyanoindoles exhibit unique environment-sensitive fluorescence, making them excellent hydration probes for studying protein-protein interactions.

This Application Note provides a validated protocol for the solid-phase integration of 7-CN-ISC. Unlike standard carboxylic acid couplings, sulfonyl chlorides require specific handling to prevent hydrolysis and ensure quantitative conversion.

Chemical Basis & Reactivity[1][2][3][4]

The Electrophile

Sulfonyl chlorides (

Key Mechanistic Insight: The reaction proceeds via a nucleophilic attack of the amine on the sulfur atom, eliminating HCl. Unlike amide bond formation, this reaction does not require activation agents (like HATU/DIC). In fact, adding carbodiimides is detrimental. The critical control parameter is the Base:Electrophile ratio and the exclusion of water.

The Indole Challenge

The 7-cyano group exerts an electron-withdrawing effect (

-

Risk: Potential bis-sulfonylation (reaction at both the peptide amine and the indole nitrogen).

-

Solution: Use of a non-nucleophilic, sterically hindered base (DIPEA) in non-polar solvents (DCM) minimizes indole N-sulfonylation, favoring the more nucleophilic primary amine of the peptide.

Experimental Protocol

Materials & Reagents

| Reagent | Specification | Purpose |

| 7-CN-ISC | >95% Purity, stored under Argon | Sulfonylating agent |

| Resin | Rink Amide or Wang (0.3–0.6 mmol/g) | Solid support |

| DCM | Anhydrous (Dichloromethane) | Primary solvent (prevents hydrolysis) |

| DIPEA | N,N-Diisopropylethylamine (Biotech Grade) | Base (HCl scavenger) |

| DMF | Anhydrous (Dimethylformamide) | Co-solvent (only if solubility issues arise) |

Workflow Diagram (DOT)

Figure 1: Step-by-step workflow for N-terminal sulfonylation on solid phase.

Step-by-Step Procedure

Step 1: Fmoc Deprotection & Washing

-

Treat the resin with 20% Piperidine in DMF (

min). -

CRITICAL: Wash resin thoroughly with DMF (

), then DCM (-

Reasoning: Residual piperidine will react with the sulfonyl chloride to form a sulfonamide byproduct, consuming your expensive reagent. The final washes must be DCM to prepare for the anhydrous coupling environment.

-

Step 2: Coupling Reaction

-

Calculate Reagents:

-

Resin: 1.0 equivalent (based on loading).

-

7-CN-ISC: 3.0 – 5.0 equivalents.

-

DIPEA: 6.0 – 10.0 equivalents.

-

-

Dissolution: Dissolve 7-CN-ISC in minimal anhydrous DCM. If the compound is not soluble, add anhydrous DMF dropwise until dissolved (keep DMF < 20% of total volume if possible to minimize hydrolysis rates).

-

Addition: Add the DIPEA to the resin first, followed immediately by the sulfonyl chloride solution.

-

Incubation: Shake gently at room temperature for 2 to 4 hours .

-

Note: Unlike amide couplings which are often done in 1 hour, sulfonylation can be slower due to the geometry of the sulfur center.

-

Step 3: Monitoring (Kaiser Test)

-

Remove a few beads, wash with EtOH.

-

Add Ninhydrin reagents and heat.

-

Result:

-

Colorless/Yellow: Reaction complete (Amine capped).

-

Blue: Incomplete. Re-couple using fresh reagents for another 4 hours.

-

Step 4: Cleavage

-